Chloro[tris(2,3,4,5,6-pentafluorophenyl)phoshine]gold(I)
Overview
Description
Chloro[tris(2,3,4,5,6-pentafluorophenyl)phoshine]gold(I) is a chemical compound with the empirical formula C18AuClF15P and a molecular weight of 764.56 g/mol . This compound is known for its unique structure, where a gold atom is coordinated with a chlorine atom and a tris(2,3,4,5,6-pentafluorophenyl)phosphine ligand. It is primarily used as a catalyst in various chemical reactions due to its stability and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chloro[tris(2,3,4,5,6-pentafluorophenyl)phoshine]gold(I) typically involves the reaction of gold chloride (AuCl) with tris(2,3,4,5,6-pentafluorophenyl)phosphine in an appropriate solvent. The reaction is usually carried out under inert conditions to prevent oxidation and other side reactions . The product is then purified through recrystallization or other suitable methods to obtain a high-purity compound.
Industrial Production Methods
While specific industrial production methods for Chloro[tris(2,3,4,5,6-pentafluorophenyl)phoshine]gold(I) are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Chloro[tris(2,3,4,5,6-pentafluorophenyl)phoshine]gold(I) undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other ligands, such as phosphines or amines, under appropriate conditions.
Oxidation and Reduction Reactions: The gold center can participate in redox reactions, where it can be oxidized or reduced depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in reactions with Chloro[tris(2,3,4,5,6-pentafluorophenyl)phoshine]gold(I) include:
Phosphines: For substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or halogens for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with phosphines can yield various gold-phosphine complexes, while oxidation reactions can produce gold(III) compounds .
Scientific Research Applications
Chloro[tris(2,3,4,5,6-pentafluorophenyl)phoshine]gold(I) has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Chloro[tris(2,3,4,5,6-pentafluorophenyl)phoshine]gold(I) primarily involves its role as a catalyst. The gold center can facilitate various chemical transformations by stabilizing reaction intermediates and lowering activation energies . The tris(2,3,4,5,6-pentafluorophenyl)phosphine ligand enhances the stability and reactivity of the gold center, making it an effective catalyst in various reactions .
Comparison with Similar Compounds
Similar Compounds
Chloro[tris(2,3,4,5,6-pentafluorophenyl)phoshine]silver(I): Similar in structure but with a silver center instead of gold.
Chloro[tris(2,3,4,5,6-pentafluorophenyl)phoshine]platinum(II): Contains a platinum center and exhibits different reactivity and applications.
Uniqueness
Chloro[tris(2,3,4,5,6-pentafluorophenyl)phoshine]gold(I) is unique due to its gold center, which imparts distinct catalytic properties compared to its silver and platinum analogs. The gold center provides higher stability and reactivity in certain reactions, making it a valuable compound in catalysis and material science .
Properties
IUPAC Name |
chlorogold;tris(2,3,4,5,6-pentafluorophenyl)phosphane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18F15P.Au.ClH/c19-1-4(22)10(28)16(11(29)5(1)23)34(17-12(30)6(24)2(20)7(25)13(17)31)18-14(32)8(26)3(21)9(27)15(18)33;;/h;;1H/q;+1;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPDADBDFEWCWRT-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)P(C2=C(C(=C(C(=C2F)F)F)F)F)C3=C(C(=C(C(=C3F)F)F)F)F)F)F)F.Cl[Au] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18AuClF15P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00467937 | |
Record name | AGN-PC-00AS4L | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00467937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
764.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37095-26-4 | |
Record name | AGN-PC-00AS4L | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00467937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CHLORO[TRIS(2,3,4,5,6-PENTAFLUOROPHENYL)PHOSHINE]GOLD(I) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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